molecular formula C38H27N5O13S3 B12756415 Direct Blue 98 free acid CAS No. 753385-40-9

Direct Blue 98 free acid

Cat. No.: B12756415
CAS No.: 753385-40-9
M. Wt: 857.8 g/mol
InChI Key: HKRMSBZMWUCAKS-UHFFFAOYSA-N
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Description

Direct Blue 98 free acid is a synthetic dye belonging to the direct dye class, commonly used in textile industries for coloring cellulose-based fibers like cotton. These dyes typically exhibit high molecular weights and sulfonic acid groups for water solubility. Notably, the term "free acid" in its name suggests the presence of ionizable acidic groups (e.g., sulfonic or carboxylic acid) that remain protonated in its pure form .

Properties

CAS No.

753385-40-9

Molecular Formula

C38H27N5O13S3

Molecular Weight

857.8 g/mol

IUPAC Name

7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid

InChI

InChI=1S/C38H27N5O13S3/c44-29-16-20(9-13-27(29)40-42-35-33(59(54,55)56)19-23-15-25(11-12-26(23)37(35)46)39-24-6-2-1-3-7-24)21-10-14-28(30(45)17-21)41-43-36-32(58(51,52)53)18-22-5-4-8-31(57(48,49)50)34(22)38(36)47/h1-19,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

HKRMSBZMWUCAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

  • Starting materials: Primary aromatic amines are dissolved in acidic aqueous media.
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used to generate diazonium salts at low temperatures (0–5 °C) to maintain stability.
  • Process: The aromatic amine is diazotized by adding sodium nitrite solution slowly to the acidified amine solution under controlled temperature, forming the diazonium salt intermediate.

Coupling Reaction

  • Coupling components: Typically, naphthol derivatives such as 8-hydroxynaphthalene-1,6-disulfonic acid or 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid are used.
  • Conditions: The diazonium salt is coupled with the coupling component under alkaline conditions (pH ~8-10) to form the azo dye.
  • Temperature: The reaction is generally carried out at low to moderate temperatures (0–25 °C) to control the reaction rate and avoid side reactions.

Post-Coupling Treatment and Purification

  • Refining: The crude dye mixture undergoes multiple refining steps involving pH adjustments (often acidic, pH 0.8–1.0) and washing to remove impurities and secondary dyestuffs.
  • Separation: Solid-liquid separation techniques such as filtration and centrifugation are used to isolate the dye.
  • Drying: The purified dye cake is dried under controlled temperature (e.g., 120–125 °C under vacuum) to obtain the free acid powder form.

Specific Industrial Method (Example from Patent Literature)

A detailed industrial preparation method for a structurally related dye (Acid Blue 260) provides insight into analogous processes for Direct Blue 98:

Step Description Conditions/Details
(a) Dissolution Bromamine acid and 2,4,6-trimethylaniline dissolved in water 90–95 °C, stirring
(b) Catalyst preparation Cuprous chloride and 30% HCl in water 40–42 °C
(c) Condensation reaction Sodium bicarbonate added, followed by low-carbon alcohol and tributyl phosphate catalyst 60–65 °C, 5 hours, TLC monitoring
(d) Removal of secondary dyestuff Solid-liquid separation at 60–65 °C Filtration
(e-g) Multiple refining steps pH adjusted to 0.8–1.0 with 30% HCl, repeated washing 70–75 °C, stirring
(h) Priming reaction Addition of 98% sulfuric acid and N-methylol chlor(o)acetamide 15–20 °C, 7 hours
(i-k) Neutralization and final refining pH adjusted to 6.5–7.0 with soda ash, addition of Repone K for precipitation Room temperature
(l) Drying and pulverizing Vacuum drying and milling 120–125 °C

This method achieves high yield and purity, which can be adapted for Direct Blue 98 synthesis with appropriate raw materials.

Chemical Reaction Analysis

Reaction Stage Reagents Conditions Purpose
Diazotization Aromatic amine, NaNO2, HCl 0–5 °C Formation of diazonium salt
Coupling Diazonium salt, naphthol derivative Alkaline pH, 0–25 °C Formation of azo dye linkage
Refining Acidic wash (HCl), base neutralization (soda ash) 60–75 °C Removal of impurities, pH adjustment
Drying Vacuum drying 120–125 °C Obtain free acid powder

Research Findings and Industrial Considerations

  • Yield and Purity: Industrial processes optimize temperature, pH, and catalyst use to maximize yield (up to ~480 kg dye per kilomol of bromamine acid) and purity, minimizing secondary dyestuffs.
  • Catalysts: Cuprous chloride and tributyl phosphate are effective catalysts in condensation steps.
  • pH Control: Critical for dye precipitation and purification; multiple acid washings at pH 0.8–1.0 followed by neutralization to pH 6.5–7.0 ensure dye quality.
  • Drying: Vacuum drying at controlled temperatures prevents dye degradation and ensures powder stability.
  • Substitution Reactions: In some processes, methoxy groups on precursors are replaced by hydroxyl groups to modify dye properties.

Summary Table of Preparation Steps for Direct Blue 98 Free Acid

Step No. Process Stage Key Reagents Conditions Outcome
1 Diazotization Aromatic amine, NaNO2, HCl 0–5 °C, acidic Diazonium salt formation
2 Coupling Diazonium salt, naphthol derivative Alkaline pH, 0–25 °C Azo dye formation
3 Initial purification Acidic wash (HCl) 60–75 °C, pH 0.8–1.0 Removal of impurities
4 Secondary purification Repeated acid wash 60–75 °C, pH 0.8–1.0 Further purification
5 Neutralization Soda ash (Na2CO3) pH 6.5–7.0 Dye stabilization
6 Drying Vacuum drying 120–125 °C Free acid powder obtained
7 Final adjustment Color intensity tuning Variable Product quality control

Chemical Reactions Analysis

Types of Reactions: Direct Blue 98 free acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Textile Industry

Direct Blue 98 free acid is predominantly used in the textile industry due to its excellent dyeing properties. It can be applied to a variety of fabrics, including cotton, wool, and silk. The dye binds effectively to cellulose fibers through hydrogen bonding and van der Waals interactions, resulting in vibrant and long-lasting colors.

Fabric Type Application Method Properties
CottonExhaust dyeingHigh wash fastness
WoolExhaust dyeingExcellent light fastness
SilkExhaust dyeingBright coloration

Biological Applications

In biological research, this compound serves as a vital tool for staining techniques, particularly in histology and cytology. Its ability to bind to cellular components allows for effective visualization under a microscope.

  • Histological Staining : Utilized in tissue samples to highlight specific structures.
  • Cytological Staining : Employed in cell samples to differentiate between various cell types.

Analytical Chemistry

The compound is also utilized as a pH indicator and in various analytical techniques. Its colorimetric properties allow it to be used in titrations and other chemical analyses where visual changes are critical.

Medical Research

Emerging studies are investigating the potential of this compound in drug delivery systems and as a diagnostic tool. Its properties may facilitate targeted delivery of therapeutic agents or act as a contrast agent in imaging techniques.

Environmental Studies

Research has shown that synthetic dyes like Direct Blue 98 can have environmental impacts, particularly concerning aquatic ecosystems when they enter wastewater streams. Studies are being conducted to assess the biodegradability of such dyes and their effects on aquatic life.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound compared to other direct dyes revealed that it provided superior color yield and wash fastness on cotton substrates. The results indicated that the dye's solubility and binding affinity contributed significantly to its performance.

Case Study 2: Biological Staining

In histological applications, Direct Blue 98 was tested against traditional stains for its efficacy in visualizing cellular structures. The findings demonstrated that it offered clearer differentiation between cellular components, enhancing diagnostic accuracy.

Mechanism of Action

The mechanism of action of Direct Blue 98 free acid involves its interaction with various molecular targets. The dye molecules bind to specific sites on the substrate, such as cellulose fibers in textiles, through hydrogen bonding and van der Waals forces. This binding results in the coloration of the substrate. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acid Blue 9

Acid Blue 9 (C37H34N2O9S3·Na), a triphenylmethane dye, shares functional similarities with Direct Blue 98 free acid as both are sulfonated anionic dyes. However, their structural backbones differ significantly:

  • Structural Differences : Acid Blue 9 is a triphenylmethane derivative with three sulfonate groups, whereas Direct Blue 98 likely features an azo (-N=N-) backbone typical of direct dyes.
  • Applications : Acid Blue 9 is primarily used in cosmetics and food coloring, while Direct Blue 98 targets textile dyeing due to its cellulose-specific binding.

Table 1: Acid Blue 9 vs. This compound

Property Acid Blue 9 This compound
Chemical Class Triphenylmethane Azo dye (presumed)
Solubility Water-soluble (sulfonates) Water-soluble (free acid)
Primary Use Cosmetics, food Textiles (cellulose)
Safety Concerns Eye/skin irritation Potential sensitization
Key Functional Groups Sulfonates Sulfonic/carboxylic acids
3-Chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 98)

This β-lactam derivative () is structurally unrelated to Direct Blue 98 but shares the numerical identifier "98." While it is pharmacologically relevant as a combretastatin analog, its functional and industrial roles diverge entirely from direct dyes. This highlights the importance of nomenclature clarity in chemical databases .

Comparison with Functionally Similar Compounds

Direct Red 28 (Congo Red)

Both Congo Red and Direct Blue 98 bind cellulose via planar molecular structures and sulfonate groups. However, Congo Red is noted for amyloid fibril detection in histochemistry, whereas Direct Blue 98’s applications are industrial.

Table 2: Functional Comparison of Direct Dyes

Property This compound Congo Red (Direct Red 28)
Chromophore Azo Azo
Cellulose Affinity High High
Secondary Applications Textile dyeing Biomedical staining
Stability in Acid Likely stable Degrades in strong acid

Limitations and Contradictions in Evidence

  • Safety Data Gaps : Direct Blue 98’s toxicological profile is absent in the provided sources, necessitating caution in extrapolating from Acid Blue 9 .
  • Functional Overlap : While direct dyes share cellulose affinity, their photostability, wash-fastness, and environmental persistence may vary significantly.

Q & A

Q. What frameworks guide the integration of computational and experimental data for Direct Blue 98 free acid research?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays to validate dye-protein interactions. Use cheminformatics tools (e.g., ChemAxon) to predict logP or pKa values. Cross-validate computational predictions with experimental results via Bland-Altman plots .

Ethical and Compliance Considerations

Q. How should researchers address discrepancies between newly generated data and published literature on this compound?

  • Methodological Answer : Conduct a systematic review to identify potential causes (e.g., differences in synthesis routes, analytical methods). Perform sensitivity analyses to test robustness of conclusions. Publish negative results or contradictions in open-access platforms to enhance transparency .

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